molecular formula C10H24N2 B1581574 N,N'-Di-tert-butylethylenediamine CAS No. 4062-60-6

N,N'-Di-tert-butylethylenediamine

Cat. No. B1581574
CAS RN: 4062-60-6
M. Wt: 172.31 g/mol
InChI Key: KGHYGBGIWLNFAV-UHFFFAOYSA-N
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Description

N,N’-Di-tert-butylethylenediamine is used as a primary and secondary intermediate . It is also used as a pharmaceutical intermediate . It is a chelating amine ligand .


Synthesis Analysis

The lithiation of N,N’-di-tert-butylethylenediamine by MeLi in benzene has been shown by 1H NMR spectroscopy to proceed via the partially lithiated species . The 2,5-bis(diazaborolidinyl)-thiophene resulted from the cyclocondensation of 7 with 2 eq. of N,N′-di-tert-butylethylenediamine in the presence of NEt3 .


Molecular Structure Analysis

The linear formula of N,N’-Di-tert-butylethylenediamine is (CH3)3CNHCH2CH2NHC(CH3)3 . Its molecular weight is 172.31 .


Chemical Reactions Analysis

The second amidine ligand can also react with the adjacent sulfhydryl group to generate the N,N′-di-tert-butylacetamidine molecule, which can strongly interact with the Ni atom on the surface and be difficult to be desorbed .


Physical And Chemical Properties Analysis

N,N’-Di-tert-butylethylenediamine is a liquid with a refractive index of 1.43 . It has a boiling point of 196-198 °C and a density of 0.799 g/mL at 25 °C .

Scientific Research Applications

Alane-Rich Amido Species and Amine-Alane Complexes

  • N,N'-Di-tert-butylethylenediamine, when treated with H3AlNMe3, leads to the formation of novel alane-rich amido species [(H2Al)2{µ-N(But)CH2}2] and stable, intramolecularly coordinated secondary amine adducts of aluminum dihydride (Atwood, Lawrence, & Raston, 1994). These compounds have potential applications in organometallic chemistry and materials science.

Aluminium Amides and Their Derivatives

  • The metallation of N,N'-Di-tert-butylethylenediamine by AlH3·NMe3 results in the creation of various aluminum amides. These compounds have unique properties and can be utilized in the development of new materials and catalysts (Gardiner, Lawrence, & Raston, 1996).

Catalysis in Oxidative Coupling

  • Copper(II)-N,N'-Di-tert-butylethylenediamine complexes are involved in the oxidative coupling of phenols, a reaction of industrial significance. These complexes are used as catalysts in the oxidative coupling process and have implications in the synthesis of polymers and other organic compounds (Segoviano-Garfias, Mendoza-Díaz, & Moreno-Esparza, 2014).

Polymorphism in Lithium Amides

  • Studies on the lithiation of N,N'-Di-tert-butylethylenediamine have revealed insights into the polymorphism in lithium amides. These findings have implications in the development of new chemical synthesis methods and materials science (Gardiner & Raston, 1996).

Inner Shell Electron Energy Loss Spectroscopy

  • N,N'-Di-tert-butylethylenediamine derivatives have been studied using inner shell electron energy loss spectroscopy (ISEELS), providing valuable data for understanding the electronic structure of organometallic compounds (Lehmann et al., 1999).

Biomimetic Aerobic Copper Catalysis

  • N,N'-Di-tert-butylethylenediamine has been used in the development of substrates for biomimetic aerobic copper catalysis. This research contributes to the understanding of catalytic processes and their applications in organic synthesis (Kwon et al., 2017).

Safety And Hazards

N,N’-Di-tert-butylethylenediamine is a poison by ingestion . It causes severe skin burns and eye damage . It is a combustible liquid . Safety measures include wearing personal protective equipment/face protection, not getting it in eyes, on skin, or on clothing, and using it only under a chemical fume hood .

Future Directions

In recent years, polyureas with dynamic hindered urea bonds (HUBs), a class of promising biomedical polymers, have attracted wide attention as a result of their controlled hydrolytic properties .

properties

IUPAC Name

N,N'-ditert-butylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-9(2,3)11-7-8-12-10(4,5)6/h11-12H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHYGBGIWLNFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044667
Record name N,N'-Di-tert-butylethane-1,2-diamine
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Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Di-tert-butylethylenediamine

CAS RN

4062-60-6
Record name N,N′-Di-tert-butylethylenediamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Di-tert-butylethylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N2-bis(1,1-dimethylethyl)-
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Record name N,N'-Di-tert-butylethane-1,2-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(tert-butyl)ethylenediamine
Source European Chemicals Agency (ECHA)
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Record name N,N'-DI-TERT-BUTYLETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
MG Gardiner, CL Raston - Inorganic chemistry, 1996 - ACS Publications
The lithiation of N,N‘-di-tert-butylethylenediamine by MeLi in benzene has been shown by 1 H NMR spectroscopy to proceed via the partially lithiated species [cis-{Li[μ-N(t-Bu)CH 2 CH …
Number of citations: 40 pubs.acs.org
YF Liu, JG Yu, PEM Siegbahn… - … –A European Journal, 2013 - Wiley Online Library
Experiments have shown that the μ‐η 2 :η 2 ‐peroxodicopper(II) complex [Cu 2 O 2 (N,N′‐di‐tert‐butylethylenediamine) 2 ] 2+ rapidly oxidizes 2,4‐di‐tert‐butylphenolate into a mixture …
JJN Segoviano-Garfias, G Mendoza-Díaz… - Inorganica Chimica …, 2014 - Elsevier
The oxidative coupling of 2,6-di-methylphenol is an industrial reaction catalyzed by the copper(II)-di-tert-butylethylenediamine-dibromo complex. In order to get more insight about the …
Number of citations: 7 www.sciencedirect.com
MG Gardiner, SM Lawrence, CL Raston - Journal of the Chemical …, 1996 - pubs.rsc.org
The metallation of N,N′-di-tert-butylethylenediamine by AlH3·NMe3 has been investigated and shown to proceed via the formation of the unstable secondary amine-stabilised …
Number of citations: 4 pubs.rsc.org
JL Atwood, SM Lawrence, CL Raston - Journal of the Chemical …, 1994 - pubs.rsc.org
Treatment of N,N′-di-tert-butylethylenediamine with two equivalents of H3AlNMe3 in diethyl ether affords a novel alane-rich amido species [(H2Al)2{µ-N(But)CH2}2]1, whereas with …
Number of citations: 4 pubs.rsc.org
M Haaf, TA Schmedake, BJ Paradise… - Canadian Journal of …, 2000 - cdnsciencepub.com
The synthesis and several reactions of the stable silylene 1 (N,N'-di-tert-butyl-1,3-diaza-2-sila-2-ylidene) are reported. Overreduction of 1 with alkali metals results in the formation of a …
Number of citations: 96 cdnsciencepub.com
신민제, 김용태, 문성일, 김영준 - 한국고분자학회학술대회연구논문 …, 2012 - cheric.org
고활성 ligand 인 N, N’-di-tert-butylethylenediamine 과 trietyhlamine 혼합 리간드를 사용하여 두 lignad 의 비율이 PPE 중합에 미치는 영향을 알아보았다. 이 때 사용된 중합 용매는 toluene, …
Number of citations: 3 www.cheric.org
O Kwon, KVN Esguerra, M Glazerman, L Petitjean… - Synlett, 2017 - thieme-connect.com
We develop 3,5-di-tertbutylphenol as a strategic substrate for the evaluation of biomimetic Cu 2 –O 2 complexes intended to mimic the activity of tyrosinase. We describe a practical and …
Number of citations: 8 www.thieme-connect.com
H Ding, B Zhao, H Mei, L Li, S Zheng - Chinese Journal of Polymer …, 2020 - Springer
In this contribution, we reported the preparation of vitrimers by using commodity thermoplastics via post crosslinking with hindered urea bonds (HUBs). First, three hindered urea …
Number of citations: 12 link.springer.com
L Maresca, G Natile, FP Antini, F Gasparrini… - JOURNAL OF THE …, 1986 - iris.uniroma1.it
The trans and cis isomers of [PtCl2 (NCPh) 2] react with N, N′-di-tert-butylethylenediamine (t-Bu2en) under normal conditions to give [Pt (NH= CPhN-t-BuCH2CH2NH-t-Bu) Cl (NCPh)] …
Number of citations: 0 iris.uniroma1.it

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